Home > Products > Screening Compounds P3175 > Calcium metrizoate
Calcium metrizoate - 20828-80-2

Calcium metrizoate

Catalog Number: EVT-13871127
CAS Number: 20828-80-2
Molecular Formula: C24H20CaI6N4O8
Molecular Weight: 1293.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium metrizoate is a chemical compound classified as a contrast medium, primarily used in medical imaging, particularly in radiographic procedures. It is a calcium salt of metrizoic acid, which belongs to the class of organic compounds known as acylaminobenzoic acids and derivatives. Metrizoic acid has been utilized in diagnostic imaging due to its properties that enhance the contrast of structures within the body during X-ray examinations. The compound is recognized for its high osmolality, which can increase the risk of allergic reactions in patients .

Source and Classification

Calcium metrizoate is derived from metrizoic acid, which has been historically employed in various radiographic applications. The compound's classification includes:

  • Type: Small molecule
  • Drug Categories: Contrast media, diagnostic uses of chemicals, iodobenzoates, and nephrotropic agents .
Synthesis Analysis

Methods and Technical Details

The synthesis of calcium metrizoate involves the reaction between metrizoic acid and calcium salts. The general process can include the following steps:

  1. Preparation of Metrizoic Acid: Metrizoic acid is synthesized through a series of chemical reactions involving iodine and benzoic acid derivatives.
  2. Formation of Calcium Salt: Metrizoic acid is reacted with calcium carbonate or calcium hydroxide to form calcium metrizoate. This reaction typically occurs under controlled conditions to ensure complete neutralization and formation of the salt.
Metrizoic Acid+Calcium HydroxideCalcium Metrizoate+Water\text{Metrizoic Acid}+\text{Calcium Hydroxide}\rightarrow \text{Calcium Metrizoate}+\text{Water}

This process ensures that the resultant compound retains the necessary properties for effective use as a contrast agent .

Molecular Structure Analysis

Structure and Data

Calcium metrizoate has the molecular formula C24H20CaI6N4O8C_{24}H_{20}CaI_{6}N_{4}O_{8} and a molecular weight of approximately 685.2 g/mol. The structure consists of a central calcium ion coordinated with six iodine atoms, reflecting its high iodine content which is crucial for its imaging properties.

  • IUPAC Name: Calcium 3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoate
  • InChI Key: GGGDNPWHMNJRFN-UHFFFAOYSA-N
  • SMILES Notation: [Ca+2].C(C(=O)N(C)C(=O)C1=C(I)C(C(O)=O)=C(I)C(NC(C)=O)=C1I)I .
Chemical Reactions Analysis

Reactions and Technical Details

Calcium metrizoate participates in various chemical reactions typical for ionic compounds. Notably, it can undergo hydrolysis in aqueous solutions, releasing metrizoic acid and calcium ions:

Calcium Metrizoate+WaterMetrizoic Acid+Calcium Ions\text{Calcium Metrizoate}+\text{Water}\rightarrow \text{Metrizoic Acid}+\text{Calcium Ions}

Additionally, it can react with other contrast agents or compounds during radiographic procedures, affecting its stability and efficacy as a contrast medium .

Mechanism of Action

Process and Data

The mechanism of action of calcium metrizoate as a contrast agent involves its high iodine content, which absorbs X-rays more effectively than surrounding tissues. This property allows for enhanced visualization of vascular structures and organs during imaging procedures. Upon administration, the compound increases the attenuation of X-rays in targeted areas, providing clearer images for diagnosis.

The pharmacokinetics indicate that calcium metrizoate is primarily excreted through renal pathways, making it suitable for use in patients with normal renal function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Not specified but typically stable under standard conditions
  • pH: Neutral to slightly acidic when dissolved in water

These properties are critical for ensuring that calcium metrizoate performs effectively during diagnostic imaging without causing adverse reactions .

Applications

Scientific Uses

Calcium metrizoate is primarily used in medical diagnostics as an X-ray contrast medium. Its applications include:

  • Cardiac Angiography: Enhancing visualization of blood vessels during heart examinations.
  • Computed Tomography (CT) Scans: Improving image quality by delineating structures such as tumors or vascular abnormalities.
  • Urography: Assisting in visualizing urinary tract obstructions or abnormalities.

Despite its historical significance, the use of calcium metrizoate has diminished due to the introduction of nonionic low-osmolarity contrast agents that offer improved safety profiles with fewer side effects .

Historical Development and Regulatory Trajectory

Evolution of Iodinated Contrast Media: Predecessors to Calcium Metrizoate

The development of iodinated contrast media represents a significant advancement in diagnostic radiology, with calcium metrizoate occupying a specific transitional niche. The earliest ionic monomers emerged in the 1950s, characterized by tri-iodinated benzene rings and high osmolality (typically 5-7 times plasma osmolality). Diatrizoate, introduced in the mid-1950s, served as the archetypal ionic monomer and established the fundamental chemical template upon which later compounds, including metrizoate, would be developed [8] [9].

Metrizoic acid (3-acetamido-5-acetylmethylamino-2,4,6-triiodobenzoic acid) was developed in the 1960s as part of efforts to modify the diatrizoate structure to alter pharmacological properties. The key innovation with metrizoate formulations lay not in the anion itself—which shared substantial similarities with other ionic monomers—but in the strategic combination of counterions. Calcium metrizoate specifically utilized a mixture of sodium, calcium, and meglumine (N-methylglucamine) salts to create a more physiologically compatible contrast solution. This formulation represented an industry response to emerging evidence that contrast media ionic composition significantly influenced cardiac tolerance and hemodynamic stability during angiography. The addition of calcium ions specifically aimed to mitigate the electrophysiological disturbances observed with purely sodium-based formulations [7] [9].

Table 1: Evolution of Key Ionic Contrast Media Preceding and Including Metrizoate Formulations

Compound (Introduction Era)Chemical StructurePrimary CounterionsIodine Concentration (mg/mL)Osmolality (mOsm/kg)
Diatrizoate (1950s)Tri-iodinated benzoic acidSodium, Meglumine300-370≈1500-2100
Iothalamate (1960s)Tri-iodinated isothiocyanateMeglumine, Sodium280-400≈1400-2400
Metrizoate (1960s)Tri-iodinated benzoic acidSodium, Calcium, Meglumine370-440≈2100
Ioxaglate (1980s)Monoacidic dimerSodium, Meglumine320≈600

Regulatory Milestones and Discontinuation Paradigms

Calcium metrizoate (marketed under trade names including Isopaque and Triosil) gained regulatory approvals across multiple jurisdictions during the 1960s, primarily indicated for angiography and urography. Its approval coincided with the era before stringent randomized controlled trials became the regulatory norm for contrast agents. Safety assessments relied heavily on animal studies and relatively small-scale human clinical series demonstrating adequate radiographic opacification with manageable acute tolerance profiles compared to predecessors [9].

The decline of calcium metrizoate began in the late 1970s and accelerated through the 1980s, driven by two interrelated factors:

  • The Osmolality Hypothesis: Robust clinical evidence demonstrated a direct correlation between contrast media osmolality and adverse reaction incidence. Metrizoate formulations, with osmolalities exceeding 2000 mOsm/kg, were implicated in higher rates of discomfort (heat sensation, pain), hemodynamic instability (hypotension), and endothelial damage compared to emerging low-osmolar agents [7] [9].
  • Rise of Non-Ionic Agents: The clinical introduction and rapid regulatory acceptance of non-ionic monomers (e.g., iohexol, iopamidol) in the early 1980s marked a paradigm shift. These agents offered near-isotonicity (approximately 600-700 mOsm/kg) and significantly improved patient tolerance profiles. Regulatory agencies, particularly the FDA and European authorities, increasingly demanded superior safety benchmarks for new approvals and re-evaluations of existing agents [8] [10].

Voluntary market withdrawal by manufacturers became the primary discontinuation mechanism. Facing declining use and the commercial success of non-ionic agents, production of calcium metrizoate ceased in most Western markets by the early 1990s. Its removal was not typically driven by singular safety alerts but by obsolescence within an evolving therapeutic and regulatory landscape prioritizing lower osmolality and improved biocompatibility [5] [9].

Comparative Analysis of Approval Frameworks Across Jurisdictions

The regulatory lifecycle of calcium metrizoate highlights significant historical variations in pharmaceutical approval frameworks:

  • United States (FDA): Approval for metrizoate formulations occurred under pre-1962 drug regulations, which required proof of safety but not necessarily comparative efficacy. Post-marketing surveillance relied on voluntary reporting. Its eventual market exit was manufacturer-driven, without a formal FDA withdrawal mandate. The DrugBank entry explicitly lists metrizoic acid as "discontinued" in the US [5] [9].
  • European Markets: National regulatory bodies (e.g., UK's CSM, Germany's BfArM) approved metrizoate independently. Variations existed in specific approved indications and salt formulations (e.g., differing ratios of sodium/calcium/meglumine). The trend towards harmonization via the European Medicines Agency (EMA) centralized procedure post-1995 occurred after metrizoate's decline. Withdrawal was similarly market-driven, though some national formularies may have retained availability slightly longer than the US [5].
  • Post-Regulatory Legacy: Patent expiration early in its lifecycle (e.g., key US patents like #4,021,481 and #4,396,597 covering contrast formulations expired in the 1980s) limited incentives for manufacturers to pursue the extensive clinical trials required for re-approval under modern standards or for new indications. Generic competition further diminished commercial viability [5].

Table 2: Regulatory Status Timeline of Calcium Metrizoate Across Jurisdictions

JurisdictionInitial Approval EraPrimary Regulatory PathwayEra of Market WithdrawalPrimary Withdrawal Driver
United States1960sPre-NDA standardizationEarly 1990sCommercial obsolescence
United Kingdom1960sNational CSM approvalLate 1980s - Early 1990sCommercial obsolescence
Germany1960sNational BGA/BfArM approvalLate 1980s - Early 1990sCommercial obsolescence
Japan1970sNational MHLW approvalMid 1990sCommercial obsolescence

Properties

CAS Number

20828-80-2

Product Name

Calcium metrizoate

IUPAC Name

calcium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate

Molecular Formula

C24H20CaI6N4O8

Molecular Weight

1293.9 g/mol

InChI

InChI=1S/2C12H11I3N2O4.Ca/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2

InChI Key

PPUUBZDQNSSJDN-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.